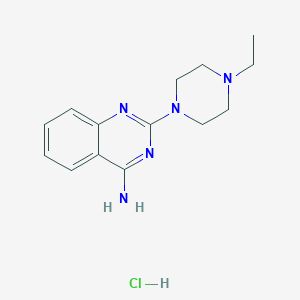
2-(4-ethyl-1-piperazinyl)-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-4-quinazolinamine hydrochloride, commonly known as EPIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPIQ belongs to the class of piperazine-containing quinazoline derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of EPIQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neuronal function. EPIQ has been shown to inhibit the activity of protein kinases, including PI3K, AKT, and mTOR, which are involved in cell proliferation and survival. EPIQ also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, EPIQ has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which are involved in neuronal function.
Biochemical and Physiological Effects:
EPIQ has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, EPIQ has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, EPIQ has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation-related symptoms. In neurological disorder research, EPIQ has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
EPIQ has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and broad therapeutic potential. However, EPIQ also has some limitations, including its limited solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for EPIQ research, including its potential use in combination with other drugs for enhanced therapeutic effects, its use in drug delivery systems, and its potential use in clinical trials for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of EPIQ and its potential toxicity at high doses.
Conclusion:
In conclusion, EPIQ is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPIQ has shown promising results in various preclinical studies for its potential use in cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of EPIQ and its potential toxicity at high doses.
Méthodes De Synthèse
The synthesis of EPIQ involves the reaction of 4-ethylpiperazine with 2-aminobenzamide in the presence of a catalyst. The resulting product is then purified and converted to its hydrochloride salt form. The yield of EPIQ is generally high, and the purity can be achieved through various purification techniques.
Applications De Recherche Scientifique
EPIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, EPIQ has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, EPIQ has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation-related symptoms. In neurological disorder research, EPIQ has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5.ClH/c1-2-18-7-9-19(10-8-18)14-16-12-6-4-3-5-11(12)13(15)17-14;/h3-6H,2,7-10H2,1H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQDFGGUHFMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5461900.png)
![2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide](/img/structure/B5461914.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5461919.png)
![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-methyl-1-oxopropan-2-ol](/img/structure/B5461922.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5461935.png)
![3-(hydroxymethyl)-1-[4-(4-methoxyphenyl)butanoyl]-3-piperidinol](/img/structure/B5461943.png)
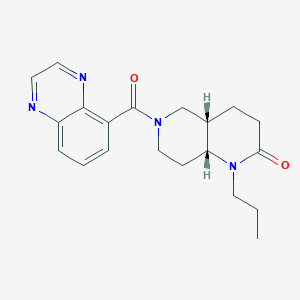
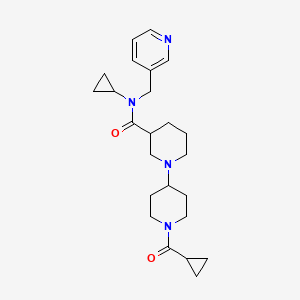
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5461959.png)
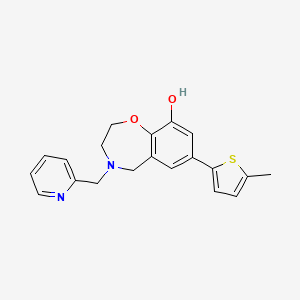
![1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]azepane](/img/structure/B5461974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5461987.png)
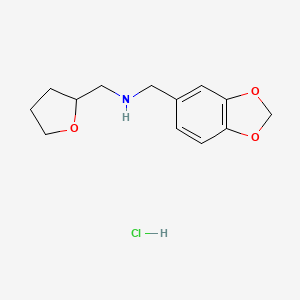
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5462005.png)